2-Methyl-4-(piperazin-1-yl)benzonitrile
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Overview
Description
2-Methyl-4-(piperazin-1-yl)benzonitrile is an organic compound that features a piperazine ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperazin-1-yl)benzonitrile typically involves the reaction of 2-methyl-4-chlorobenzonitrile with piperazine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the piperazine group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(piperazin-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrile group to an amine or other functional groups.
Substitution: The piperazine ring can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenating agents or alkylating agents can be used to introduce new substituents on the piperazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines.
Scientific Research Applications
2-Methyl-4-(piperazin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperazin-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the entry of hepatitis C virus (HCV) by targeting the viral E1 protein . This inhibition prevents the virus from entering host cells, thereby blocking infection.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine (Olanzapine): Used in the treatment of schizophrenia and related psychoses.
2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives: Investigated for their antiviral properties, particularly against HCV.
Uniqueness
2-Methyl-4-(piperazin-1-yl)benzonitrile is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound in synthetic chemistry.
Properties
CAS No. |
1010073-31-0 |
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Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-methyl-4-piperazin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H15N3/c1-10-8-12(3-2-11(10)9-13)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 |
InChI Key |
KBRLJMQORLXSIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCNCC2)C#N |
Origin of Product |
United States |
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